8-[2-(tert-butoxy)-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
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Overview
Description
8-[2-(tert-butoxy)-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a chemical compound with the molecular formula C17H22O4 and a molecular weight of 290.36 g/mol . This compound is characterized by its unique structure, which includes a tert-butoxy group and a tetrahydronaphthalene core. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(tert-butoxy)-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
8-[2-(tert-butoxy)-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
8-[2-(tert-butoxy)-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 8-[2-(tert-butoxy)-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
8-(tert-Butoxy)-8-oxooctanoic acid: Similar in structure but with a shorter carbon chain.
2-(2-((7-(tert-Butoxy)-7-oxoheptyl)oxy)ethoxy)acetic acid: Contains a similar tert-butoxy group but with different functional groups.
Uniqueness
8-[2-(tert-butoxy)-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is unique due to its tetrahydronaphthalene core, which imparts specific chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
8-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O4/c1-17(2,3)21-15(18)10-12-6-4-5-11-7-8-13(16(19)20)9-14(11)12/h7-9,12H,4-6,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZYWIRAIJMELR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCCC2=C1C=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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